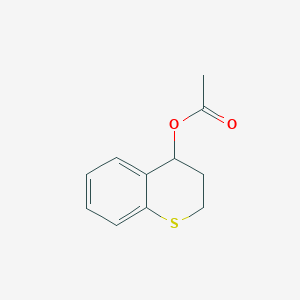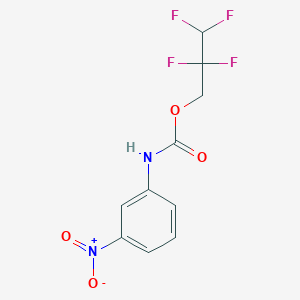![molecular formula C14H20O B14347327 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one CAS No. 91385-08-9](/img/structure/B14347327.png)
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one is an organic compound with the molecular formula C14H20O. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a bicyclo[5.3.2] core with two methyl groups at positions 11 and 12, and a ketone functional group at position 2.
Méthodes De Préparation
The synthesis of 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at positions 11 and 12 can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of bicyclic systems.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential as a pharmacophore for drug development.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism by which 11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one can be compared with other similar compounds, such as:
Bicyclo[5.3.2]dodeca-6,11-dien-2-one: Lacks the methyl groups at positions 11 and 12, which may affect its reactivity and properties.
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-ol: Contains an alcohol group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of 11,12-dimethylbicyclo[53
Propriétés
Numéro CAS |
91385-08-9 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one |
InChI |
InChI=1S/C14H20O/c1-10-11(2)13-8-5-7-12(10)6-3-4-9-14(13)15/h6,13H,3-5,7-9H2,1-2H3 |
Clé InChI |
IABUNYHWHLRLOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CCCCC(=O)C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
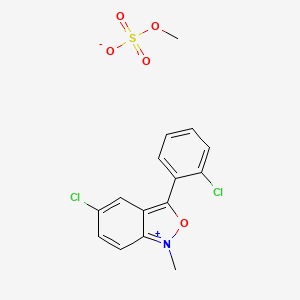

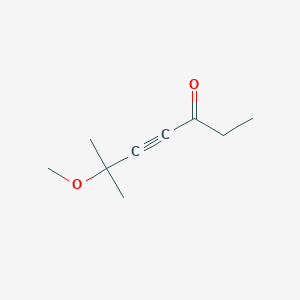
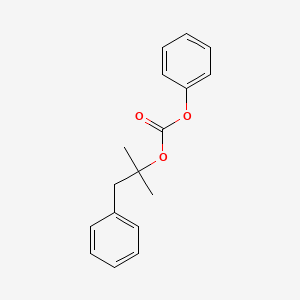
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

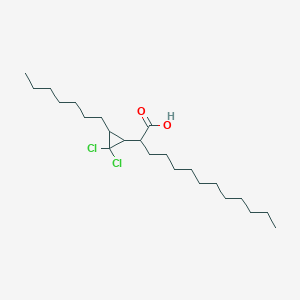
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
